6-クロロ-N-ヒドロキシニコチンアミド

概要

説明

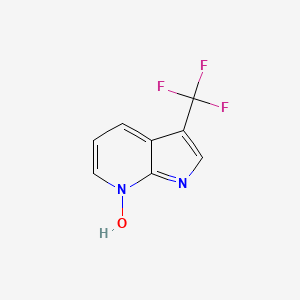

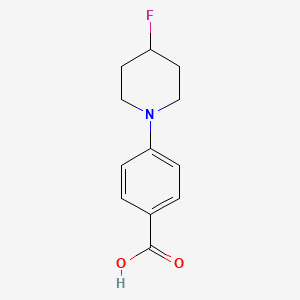

6-Chloro-N-hydroxynicotinamide is a chemical compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 .

Molecular Structure Analysis

The molecular structure of 6-Chloro-N-hydroxynicotinamide contains a total of 16 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

The density of 6-Chloro-N-hydroxynicotinamide is predicted to be 1.488±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .科学的研究の応用

C6H5ClN2O2\mathrm{C_6H_5ClN_2O_2}C6H5ClN2O2

と分子量 172.57 g/mol を持ち、様々な分野で注目を集めています。 以下に、6 つのユニークな用途を示します。- 可能性: 6-クロロ-N-ヒドロキシニコチンアミドは抗酸化物質として作用し、神経細胞を酸化ストレスから保護する可能性があります。 研究者たちは、その神経保護効果と潜在的な治療用途を探求しています .

- エビデンス: 研究によると、6-クロロ-N-ヒドロキシニコチンアミドは炎症経路を調節することで抗炎症作用を発揮することが示唆されています。 慢性炎症性疾患の管理に役立つ可能性があります .

抗がん作用

神経保護と神経変性疾患

抗炎症作用

代謝性疾患

抗菌作用と抗真菌作用

ケミカルバイオロジーと酵素阻害

作用機序

Target of Action

It is known to be involved in the degradation of nicotinic acid by aerobic bacteria .

Mode of Action

6-Chloro-N-hydroxynicotinamide is a Group A FAD-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This suggests that it plays a crucial role in the metabolic pathway of nicotinic acid degradation.

Biochemical Pathways

6-Chloro-N-hydroxynicotinamide is involved in the nicotinic acid degradation pathway in aerobic bacteria . It catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, a key step in this pathway . The downstream effects of this reaction contribute to the overall metabolic process of nicotinic acid degradation.

実験室実験の利点と制限

The main advantage of using 6-Chloro-N-hydroxynicotinamide in laboratory experiments is its versatility. It can be used in a variety of chemical reactions, and can be used to synthesize a wide range of compounds. In addition, 6-Chloro-N-hydroxynicotinamide is relatively inexpensive and is relatively easy to obtain. However, 6-Chloro-N-hydroxynicotinamide is reactive and can be hazardous if not handled properly. It is also volatile and can be explosive if heated.

将来の方向性

There are several potential future directions for 6-Chloro-N-hydroxynicotinamide research. One potential direction is to investigate the biochemical and physiological effects of 6-Chloro-N-hydroxynicotinamide on various organisms. In addition, further research could be conducted to optimize the synthesis of 6-Chloro-N-hydroxynicotinamide and to develop new methods of synthesis. Finally, 6-Chloro-N-hydroxynicotinamide could be used in the synthesis of new compounds, such as biopolymers, dyes, and surfactants.

Safety and Hazards

特性

IUPAC Name |

6-chloro-N-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHQAUNAFDWCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

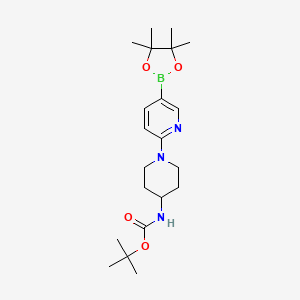

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

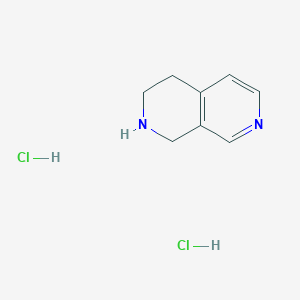

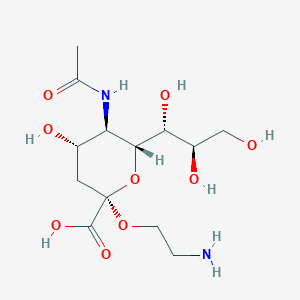

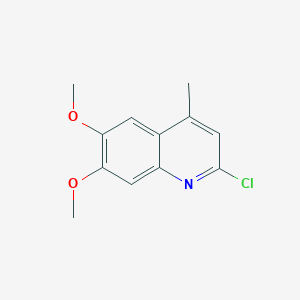

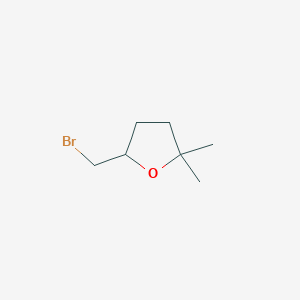

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)

![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)